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Compound of Interest

Compound Name:
5-(2,4-dibromo-6-

fluorophenyl)oxazole

CAS No.: 2364585-16-8

Cat. No.: B6294176

Get Quote

Welcome to the technical support center for researchers utilizing novel oxazole-based

compounds, such as 5-(2,4-dibromo-6-fluorophenyl)oxazole, in their experimental workflows.

This resource is designed to provide in-depth troubleshooting guides and frequently asked

questions (FAQs) to address specific challenges you may encounter, particularly the

development of cellular resistance. Our goal is to equip you with the scientific rationale and

practical protocols to anticipate, diagnose, and overcome resistance, thereby enhancing the

translational potential of your research.

Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding resistance to oxazole-containing

compounds.

Q1: My cell line is showing increasing resistance to 5-
(2,4-dibromo-6-fluorophenyl)oxazole. What are the
potential underlying mechanisms?
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A1: Resistance to therapeutic agents, including novel oxazole derivatives, is a complex

phenomenon that can arise from various cellular adaptations.[1] While the specific mechanisms

for this compound are likely still under investigation, resistance to other oxazole-containing

anticancer agents can provide valuable insights.[2][3] Potential mechanisms include:

Target Alteration: Mutations or altered expression of the direct molecular target of the

compound can reduce binding affinity. Oxazole derivatives have been shown to target

various proteins, including STAT3, microtubules, and DNA topoisomerases.[2][3]

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as

P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its

intracellular concentration and efficacy.[1][4]

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling

pathways to compensate for the inhibition of the primary target, thereby maintaining

proliferation and survival.[4]

Altered Drug Metabolism: Cells may enhance the metabolic inactivation of the drug.

Induction of Anti-Apoptotic Mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2

family members) can render cells resistant to drug-induced cell death.

A multi-omics approach, including genomics, transcriptomics, and proteomics, can help

elucidate the specific resistance mechanisms in your cell line.[1]

Q2: How can I proactively establish a drug-resistant cell
line model for my studies?
A2: Developing a drug-resistant cell line model is a crucial step in understanding and

overcoming resistance. The most common method is through gradual drug induction.[5][6] This

process involves continuous exposure of the parental cell line to incrementally increasing

concentrations of the compound.[7][8] This method mimics the clinical development of acquired

resistance.[5]

Here is a general workflow for establishing a resistant cell line:
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Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of

the compound in your parental cell line using a cell viability assay.[5]

Initial Dosing: Begin by culturing the cells in a medium containing the compound at a

concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).[5]

Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal

rate, gradually increase the drug concentration. A common strategy is to double the

concentration at each step.[5]

Monitor and Passage: Continuously monitor the cells for viability and growth. Passage them

as they reach confluency. If significant cell death occurs, it may be necessary to reduce the

concentration to the previous level for a period of time.[5]

Confirmation of Resistance: After several months of continuous culture, the resulting cell

population should exhibit a significantly higher IC50 value compared to the parental cell line.

This can be confirmed by performing a dose-response curve analysis.

Q3: What are the best strategies to overcome resistance
to 5-(2,4-dibromo-6-fluorophenyl)oxazole in my cell line?
A3: Overcoming drug resistance often requires a multi-pronged approach. Combination therapy

is a highly effective strategy.[9][10][11] By targeting multiple pathways simultaneously, you can

reduce the likelihood of resistance emerging.[9] Consider the following combination strategies:

Inhibitors of Drug Efflux Pumps: Combining your oxazole compound with an inhibitor of ABC

transporters, such as verapamil or tariquidar, can increase its intracellular accumulation.[4]

Targeting Bypass Pathways: If a specific bypass pathway is identified as a resistance

mechanism, a combination with an inhibitor of a key component of that pathway can restore

sensitivity.

Inducers of Apoptosis: Combining with pro-apoptotic agents can lower the threshold for

inducing cell death.

Standard Chemotherapeutic Agents: Synergistic effects may be observed when combined

with traditional chemotherapy drugs.[9]
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It is essential to perform in vitro drug combination screening to identify synergistic, additive, or

antagonistic interactions.[9][11]

Q4: How do I design an effective in vitro combination
therapy screening experiment?
A4: A well-designed combination screening experiment is crucial for identifying effective drug

combinations.[9] The experimental design will depend on the mechanism of action of the

combined drugs.[9] A common approach is to use a matrix format where varying concentrations

of both drugs are tested.

Here is a general outline for a combination screening assay:

Select a dose range: For each drug, choose a range of concentrations that brackets the IC50

value. Typically, a 5 to 7-point dose-response curve is sufficient.

Design the combination matrix: Create a matrix of drug concentrations. For example, if you

have 5 concentrations for each drug, you will have a 5x5 matrix with 25 different combination

conditions.

Cell Seeding and Treatment: Seed your cells in a 96- or 384-well plate and treat them with

the drug combinations. Include appropriate controls (untreated cells and cells treated with

each drug alone).

Cell Viability Assessment: After a predetermined incubation period (e.g., 72 hours), assess

cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).[12][13]

Data Analysis: Analyze the data to determine the nature of the interaction between the two

drugs. This is often done by calculating a Combination Index (CI) using the Chou-Talalay

method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates

antagonism.

Section 2: Troubleshooting Guides
This section provides solutions to common experimental problems.
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Problem 1: High variability in my cell viability assay
results.

Potential Cause Troubleshooting Step Rationale

Uneven Cell Seeding

Ensure a single-cell

suspension before seeding.

Mix the cell suspension

between plating each replicate.

Avoid using the outer wells of

the plate, which are prone to

evaporation.[14]

Inconsistent cell numbers at

the start of the experiment will

lead to variability in the final

readout. Edge effects can

cause uneven evaporation,

altering media concentration.

[14]

Pipetting Errors

Calibrate pipettes regularly.

Use fresh pipette tips for each

dilution and replicate.[14]

Inaccurate liquid handling can

lead to incorrect drug

concentrations and variable

results.

Incomplete Reagent Mixing

After adding the viability

reagent, mix the plate gently

on an orbital shaker for 2

minutes to ensure complete

cell lysis and a uniform signal.

[14]

Inadequate mixing can lead to

an incomplete reaction and an

underestimation of cell viability.

Contamination

Regularly check for microbial

contamination. If

contamination is suspected,

discard the cells and start with

a fresh, authenticated stock.

Contamination can significantly

impact cell health and

metabolism, leading to

unreliable assay results.

Problem 2: My "resistant" cell line shows only a
marginal increase in IC50.
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Potential Cause Troubleshooting Step Rationale

Insufficient Selection Pressure

The concentration of the

compound used for selection

may be too low. Gradually

increase the drug

concentration over a longer

period.

A low concentration may not

provide sufficient selective

pressure to enrich for a truly

resistant population.

Heterogeneous Population

The cell line may be a mix of

sensitive and resistant cells.

Consider single-cell cloning to

isolate a purely resistant

population.

A mixed population will result

in an intermediate IC50 value.

Isolating a clonal population

will provide a more accurate

assessment of resistance.

Compound Instability

The compound may be

degrading in the cell culture

medium. Test the stability of

the compound under your

experimental conditions.

Replenish the medium with a

fresh compound more

frequently.[14]

Degradation of the compound

will reduce the effective

concentration, leading to an

underestimation of resistance.

Reversion to Sensitive

Phenotype

Drug resistance can

sometimes be reversible.

Maintain a low level of the drug

in the culture medium to

maintain selective pressure.

In the absence of the drug,

sensitive cells may outcompete

resistant cells, leading to a loss

of the resistant phenotype.

Problem 3: The combination of my oxazole compound
with another drug is antagonistic.
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Potential Cause Troubleshooting Step Rationale

Conflicting Mechanisms of

Action

The two drugs may have

opposing effects on cell cycle

progression or other key

cellular processes.

For example, combining a drug

that induces cell cycle arrest in

G1 with one that is only

effective during the S phase

may be antagonistic.

Pharmacodynamic Interactions

One drug may alter the

metabolism or cellular uptake

of the other drug, reducing its

efficacy.

It is important to consider the

potential for drug-drug

interactions at the cellular

level.

Off-Target Effects

At the concentrations used,

one or both drugs may be

having off-target effects that

interfere with the desired

therapeutic outcome.

Consider testing lower

concentrations or using more

specific inhibitors.

Section 3: Experimental Protocols
Protocol 1: Determining the IC50 of 5-(2,4-dibromo-6-
fluorophenyl)oxazole using a Luminescent Cell Viability
Assay (CellTiter-Glo®)
This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of

metabolically active cells.[13]

Materials:

Target cell line

Complete cell culture medium

5-(2,4-dibromo-6-fluorophenyl)oxazole

DMSO (for stock solution)
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96-well clear-bottom, opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: a. Harvest and count cells. b. Dilute the cells in a complete culture medium to

the desired seeding density (typically 2,000-10,000 cells per well, optimize for your cell line).

c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24

hours at 37°C and 5% CO2.

Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 5-(2,4-
dibromo-6-fluorophenyl)oxazole in DMSO. b. Perform serial dilutions of the stock solution

in a complete culture medium to create a range of treatment concentrations (e.g., 100 µM,

30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control with DMSO). c. Remove

the medium from the cells and add 100 µL of the prepared drug dilutions to the respective

wells. d. Incubate for 72 hours at 37°C and 5% CO2.

Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® reagent and the cell plate to

room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c.

Mix on an orbital shaker for 2 minutes to induce cell lysis.[14] d. Incubate at room

temperature for 10 minutes to stabilize the luminescent signal.[14] e. Measure luminescence

using a luminometer.

Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the

normalized viability versus the log of the drug concentration. c. Use a non-linear regression

analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using a Caspase-Glo®
3/7 Assay
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[13]

Materials:
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Target cell line

Complete cell culture medium

5-(2,4-dibromo-6-fluorophenyl)oxazole

DMSO

96-well clear-bottom, opaque-walled plates

Caspase-Glo® 3/7 Assay kit

Luminometer

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The treatment duration

may need to be optimized (e.g., 24, 48, or 72 hours).

Apoptosis Measurement: a. Equilibrate the Caspase-Glo® 3/7 reagent and the cell plate to

room temperature. b. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. c. Mix gently on

a plate shaker at 300-500 rpm for 30 seconds. d. Incubate at room temperature for 1 to 3

hours. e. Measure luminescence using a luminometer.

Data Analysis: a. Subtract the average background luminescence (from wells with medium

but no cells) from all experimental readings. b. Plot the luminescence (representing caspase

activity) versus the drug concentration.

Section 4: Visualizations
Diagram 1: General Workflow for Developing and
Characterizing Drug-Resistant Cell Lines
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Caption: Workflow for generating and characterizing drug-resistant cell lines.
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Diagram 2: Decision Tree for Troubleshooting Poor Drug
Efficacy
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Caption: Troubleshooting guide for unexpected low drug efficacy in vitro.

References
How to use in vitro models to study and overcome drug resistance in oncology. (2025, June

23). Retrieved from [Link]

Combination Therapy Screening & Assays. Charles River Laboratories. Retrieved from [Link]

Novel combination of drugs may overcome drug-resistant cancer cells. (2019, August 20).

ecancer. Retrieved from [Link]

Using combination therapy to thwart drug resistance. (2019). PubMed. Retrieved from [Link]

The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic

cells. (1998). PubMed. Retrieved from [Link]

Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput

Pharmacogenomic and CRISPR Screens. (2020, July 2). PMC. Retrieved from [Link]

Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 15).

Sorger Lab. Retrieved from [Link]

Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC.

Retrieved from [Link]

Cell Health Assays. LICORbio™. Retrieved from [Link]

Experimental design and establishment of drug resistant cell lines.... ResearchGate.

Retrieved from [Link]

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024,

August 20). Retrieved from [Link]

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

(2017, December 20). Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b6294176/docs?utm_src=pdf-body-img#technical-support-center-overcoming-resistance-to-novel-oxazole-based-compounds
https://www.crownbio.com/blog/in-vitro-models-to-study-and-overcome-drug-resistance
https://www.criver.com/products-services/discovery-services/in-vitro-assays/oncology-immuno-oncology-assays/combination-therapy-screening-assays
https://ecancer.org/en/news/16298-novel-combination-of-drugs-may-overcome-drug-resistant-cancer-cells
https://pubmed.ncbi.nlm.nih.gov/31408359/
https://pubmed.ncbi.nlm.nih.gov/9723847/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352136/
https://sorger.med.harvard.edu/publications/2017/6/15/measuring-cancer-drug-sensitivity-and-resistance-in-cultured-cells
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576395/
https://www.licor.com/bio/applications/cell-based-assays/cell-health-assays
https://www.researchgate.net/figure/Experimental-design-and-establishment-of-drug-resistant-cell-lines-A-Schematic_fig1_351980846
https://www.sagentia.com/insights/cell-proliferation-and-cytotoxicity-assays-the-fundamentals-for-drug-discovery/
https://www.intechopen.com/chapters/57700
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6294176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2024, July

7). MDPI. Retrieved from [Link]

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic

Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome

Treatment Barriers. (2025, August 5). Procell. Retrieved from [Link]

Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical

tumors. (2024, January 23). bioRxiv.org. Retrieved from [Link]

Research Suggests New Ways of Overcoming Resistance to Chemotherapy Drugs. (2019,

June 24). Retrieved from [Link]

Network-based analysis of prostate cancer cell lines reveals novel marker gene candidates

associated with radioresistance and patient relapse. (2019, November 4). PLOS. Retrieved

from [Link]

Compound profiling in drug resistant cell lines. (2024, October 22). Oncolines B.V. Retrieved

from [Link]

Is there any genes or markers for cell lines with therapeutic drugs resistance. (2017,

November 1). ResearchGate. Retrieved from [Link]

Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering

Clinically Relevant Resistance Mechanisms. (2015, December 9). PMC. Retrieved from

[Link]

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic

Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science.

Retrieved from [Link]

Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models.

(2025, January 8). Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.mdpi.com/2072-6694/16/14/2567
https://www.researchgate.net/publication/357640244_Recent_Developments_in_Oxazole_Derivatives_as_Anticancer_Agents_Review_on_Synthetic_Strategies_Mechanism_of_Action_and_SAR_Studies
https://procell.com/blog/drug-resistant-cell-lines
https://www.biorxiv.org/content/10.1101/2024.01.23.576856v1
https://news.stonybrook.edu/facultystaff/research-suggests-new-ways-of-overcoming-resistance-to-chemotherapy-drugs/
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1007426
https://www.oncolines.com/compound-profiling-in-drug-resistant-cell-lines/
https://www.researchgate.net/post/Is_there_any_genes_or_markers_for_cell_lines_with_therapeutic_drugs_resistance
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4781665/
https://www.eurekaselect.com/article/119932
https://www.crownbio.com/blog/mastering-the-fight-against-drug-resistance-how-to-choose-and-use-the-right-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6294176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025, July 23).

PMC. Retrieved from [Link]

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as

Cytotoxic Agents and Enzyme Inhibitors. PMC. Retrieved from [Link]

Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity.

IRIS - Unipa. Retrieved from [Link]

Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021, May 19). PMC.

Retrieved from [Link]

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted

oxazoles. PMC. Retrieved from [Link]

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-

substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September

11). Beilstein Journals. Retrieved from [Link]

(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. (2024, February 2).

MDPI. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. blog.crownbio.com [blog.crownbio.com]

2. researchgate.net [researchgate.net]

3. benthamscience.com [benthamscience.com]

4. mdpi.com [mdpi.com]

5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome
Treatment Barriers [procellsystem.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270881/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955938/
https://iris.unipa.it/handle/10447/556778
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8157778/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403816/
https://www.beilstein-journals.org/bjoc/articles/14/232
https://www.mdpi.com/1422-8599/2024/1/514
https://www.benchchem.com/product/b6294176?utm_src=pdf-custom-synthesis#bc-rfq
https://blog.crownbio.com/how-to-use-in-vitro-models-to-study-and-overcome-drug-resistance-in-oncology
https://www.researchgate.net/publication/354636832_Recent_Developments_in_Oxazole_Derivatives_as_Anticancer_Agents_Review_on_Synthetic_Strategies_Mechanism_of_Action_and_SAR_Studies
https://www.benthamscience.com/article/117941
https://www.mdpi.com/2072-6694/16/13/2478
https://www.procellsystem.com/resources/cell-culture-academy/drug-resistant-cell-lines-crack-the-survival-code-of-cancer-cells-and-overcome-treatment-barriers-2098
https://www.procellsystem.com/resources/cell-culture-academy/drug-resistant-cell-lines-crack-the-survival-code-of-cancer-cells-and-overcome-treatment-barriers-2098
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6294176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. blog.crownbio.com [blog.crownbio.com]

7. biorxiv.org [biorxiv.org]

8. Compound profiling in drug resistant cell lines - Oncolines B.V. [oncolines.com]

9. criver.com [criver.com]

10. Using combination therapy to thwart drug resistance - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. In Vitro Combination - Kyinno Bio [kyinno.com]

12. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. licorbio.com [licorbio.com]

14. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Support Center: Overcoming Resistance to
Novel Oxazole-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6294176/docs#technical-support-center-overcoming-
resistance-to-novel-oxazole-based-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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